6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 570415-48-4
VCID: VC7982078
InChI: InChI=1S/C14H15ClN4/c15-13-11-9-19(8-10-4-2-1-3-5-10)7-6-12(11)17-14(16)18-13/h1-5H,6-9H2,(H2,16,17,18)
SMILES: C1CN(CC2=C1N=C(N=C2Cl)N)CC3=CC=CC=C3
Molecular Formula: C14H15ClN4
Molecular Weight: 274.75 g/mol

6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

CAS No.: 570415-48-4

Cat. No.: VC7982078

Molecular Formula: C14H15ClN4

Molecular Weight: 274.75 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine - 570415-48-4

Specification

CAS No. 570415-48-4
Molecular Formula C14H15ClN4
Molecular Weight 274.75 g/mol
IUPAC Name 6-benzyl-4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine
Standard InChI InChI=1S/C14H15ClN4/c15-13-11-9-19(8-10-4-2-1-3-5-10)7-6-12(11)17-14(16)18-13/h1-5H,6-9H2,(H2,16,17,18)
Standard InChI Key AIFHNRTXIAZQOR-UHFFFAOYSA-N
SMILES C1CN(CC2=C1N=C(N=C2Cl)N)CC3=CC=CC=C3
Canonical SMILES C1CN(CC2=C1N=C(N=C2Cl)N)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine belongs to the tetrahydropyrido-pyrimidine family, a class of nitrogen-containing bicyclic compounds. Its structure comprises:

  • A partially saturated pyrido[4,3-d]pyrimidine ring system (5,6,7,8-tetrahydro configuration).

  • A chlorine atom at the 4-position, which enhances electrophilic reactivity.

  • A benzyl group at the 6-position, introducing aromatic character and steric bulk.

  • An amine group at the 2-position, enabling hydrogen bonding and salt formation .

Synthetic Methodologies and Manufacturing

Chlorination of Pyrimidine Precursors

European Patent EP1470121B1 demonstrates the use of phosphorus oxychloride (POCl₃) to convert hydroxy-pyrimidines to their chloro derivatives under reflux conditions . Applied to 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine-4-ol, this method would yield the target compound through nucleophilic substitution:

C14H16N4O+POCl3C14H15ClN4+H3PO4\text{C}_{14}\text{H}_{16}\text{N}_4\text{O} + \text{POCl}_3 \rightarrow \text{C}_{14}\text{H}_{15}\text{ClN}_4 + \text{H}_3\text{PO}_4

Key Process Parameters

  • Temperature: 110–120°C (reflux in POCl₃)

  • Reaction Time: 4–6 hours

  • Workup: Quenching with ice/water, pH adjustment to 8–9 using NH₄OH, and extraction with chlorinated solvents .

Purification and Quality Control

Manufacturers employ crystallization and column chromatography to achieve ≥95% purity. Certificates of Analysis (CoA) typically include:

  • HPLC Purity: ≥98% (MolCore)

  • Residual Solvents: <500 ppm (ICH Q3C guidelines)

  • Heavy Metals: <10 ppm (USP <231>)

ParameterSpecificationSource
Storage ConditionsSealed, dry, 2–8°C
Hazard StatementsH315-H319-H335 (Skin/Eye/Irritation)
Precautionary MeasuresP261-P264-P271 (Avoid inhalation/wear gloves/use ventilation)

Pharmaceutical Applications and Research Trends

Role as an API Intermediate

The compound serves as a versatile building block in synthesizing kinase inhibitors and antiviral agents. Its tetrahydropyrido-pyrimidine core mimics ATP-binding motifs in protein kinases, enabling the development of targeted therapies .

Emerging Therapeutic Areas

  • Oncology: Structural analogs inhibit CDK4/6 and B-Raf kinases, showing promise in breast cancer and melanoma treatment .

  • Antiviral Research: Pyrido-pyrimidines demonstrate activity against RNA viruses by interfering with viral polymerase function .

Analytical Characterization Methods

Chromatographic Profiling

Reverse-phase HPLC (C18 column) with UV detection at 254 nm is standard for purity assessment. Mobile phases typically employ acetonitrile/water gradients with 0.1% TFA .

Spectroscopic Confirmation

  • FT-IR: Expected peaks at 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), and 700 cm⁻¹ (C-Cl) .

  • LC-MS: ESI+ mode confirms molecular weight (274.75) and detects major impurities .

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